Deanxit

Post-Stroke Depression Tricyclic Antidepressants Comparative Efficacy

Deanxit is the fixed-dose combination of flupentixol (0.5 mg) and melitracen (10 mg) with a balanced anxiolytic-antidepressant-activating profile. Clinical evidence shows 98% response in post-stroke depression vs. 80% for amitriptyline; 17% greater HAMD reduction in oncology vs. paroxetine; SUCRA 89.0% for functional dyspepsia; and 65.3% cough resolution in refractory chronic cough. Generic substitution cannot replicate its D2/5-HT/NE mechanism. Procure high-purity API or finished tablets for hospital, oncology, GI, and respiratory units. Competitive pricing and regulatory support available.

Molecular Formula C44H50F3N3OS
Molecular Weight 725.9 g/mol
CAS No. 76391-77-0
Cat. No. B1669968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanxit
CAS76391-77-0
SynonymsDeanxit
flupentixol - melitracen
flupentixol, melitracen drug combination
Molecular FormulaC44H50F3N3OS
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+;
InChIKeyNECXFGBJNUZGBH-RZFZGDDESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deanxit (CAS 76391-77-0) Procurement-Grade Fixed-Dose Combination: Flupentixol and Melitracen


Deanxit is a fixed-dose combination of flupentixol (0.5 mg) and melitracen (10 mg) [1]. The compound is classed as an antidepressant combination (ATC code: N06CA02) comprising a thioxanthene neuroleptic with anxiolytic properties at low doses and a tricyclic antidepressant of the dibenzazepine class [2]. Flupentixol acts as a dopamine receptor antagonist with additional serotonergic activity, while melitracen primarily inhibits norepinephrine and serotonin reuptake [3]. The combination is formulated to provide a balanced antidepressant, anxiolytic, and activating profile without mutual pharmacokinetic interference [4]. Deanxit is predominantly indicated for mild-to-moderate anxiety and depression with prominent somatization symptoms, and is widely used in functional gastrointestinal disorders [5].

Critical Procurement Insight: Why Deanxit (Flupentixol-Melitracen Combination) Cannot Be Interchanged with Alternative Agents


Deanxit is a fixed-ratio combination of two agents with distinct and complementary pharmacodynamic profiles that are not replicated by any single-agent therapy [1]. The combination of flupentixol (0.5 mg) and melitracen (10 mg) is specifically formulated to achieve a balanced anxiolytic, antidepressant, and activating effect without mutual pharmacokinetic interference [2]. Generic substitution with alternative antidepressants such as selective serotonin reuptake inhibitors (SSRIs), other tricyclic antidepressants (TCAs), or benzodiazepines would fundamentally alter the clinical profile, as these agents lack the specific dopamine D2 receptor antagonism of low-dose flupentixol that contributes to its anxiolytic and anti-somatization properties, or they introduce excessive sedation that is deliberately minimized in Deanxit's formulation [3]. Furthermore, the specific 20:1 melitracen-to-flupentixol ratio is integral to the product's therapeutic index; simple co-administration of individual components introduces variability in absorption, distribution, and patient adherence that compromises the reproducible clinical outcomes documented in the evidence base [4].

Deanxit Quantitative Differentiation Evidence: Head-to-Head Efficacy and Safety Data for Scientific Procurement Decisions


Deanxit (Flupentixol-Melitracen) Demonstrates Superior Clinical Efficacy and Lower Adverse Event Rate Versus Amitriptyline in Post-Stroke Depression

In a head-to-head randomized controlled trial of 100 patients with post-stroke depression, Deanxit (flupentixol-melitracen) demonstrated a statistically significant superior clinical response compared to amitriptyline, a commonly used tricyclic antidepressant comparator [1]. The study measured outcomes using the Hamilton Depression Rating Scale (HAMD), overall treatment efficacy rate, and adverse event incidence.

Post-Stroke Depression Tricyclic Antidepressants Comparative Efficacy

Deanxit (Flupentixol-Melitracen) Outperforms Paroxetine in HAMD Score Reduction for Breast Cancer Patients with Chemotherapy-Induced Anxiety and Depression

In a randomized controlled trial of 135 breast cancer patients experiencing chemotherapy-induced anxiety and depression, Deanxit (flupentixol-melitracen) achieved a significantly greater reduction in HAMD scores compared to the SSRI paroxetine hydrochloride [1]. This study provides direct evidence of superior efficacy in managing mood disturbances in the oncology setting.

Oncology Supportive Care Chemotherapy-Induced Mood Disorders SSRI Comparator

Deanxit (Flupentixol-Melitracen) Provides Superior Symptom Relief in Aerophagia Compared to Itopride Prokinetic Therapy

A single-center parallel randomized controlled trial of 90 adult patients with aerophagia compared Deanxit (flupentixol-melitracen) directly against itopride hydrochloride, a prokinetic agent, and against a combination of both [1]. The trial used a Visual Analogue Scale (VAS) to quantify symptom improvement, demonstrating that Deanxit alone provided significantly greater relief than itopride, a conventional first-line therapy.

Functional Gastrointestinal Disorders Aerophagia Gut-Brain Axis

Deanxit (Flupentixol-Melitracen) Achieves High Cough Resolution Rate in Refractory Chronic Cough: A Placebo-Controlled RCT

In a randomized, double-blinded, placebo-controlled trial of 102 patients with refractory chronic cough (RCC), Deanxit (flupentixol-melitracen) demonstrated a significantly higher cough resolution rate compared to placebo [1]. This study provides robust evidence of efficacy in a patient population unresponsive to other treatments.

Refractory Chronic Cough Neuromodulator Therapy Placebo-Controlled Trial

Deanxit (Flupentixol-Melitracen) Ranks as the Most Efficacious Psychotropic Agent for Functional Dyspepsia: Network Meta-Analysis Evidence

A systematic review and network meta-analysis of 10 randomized controlled trials comprising 970 participants evaluated the comparative efficacy of 10 psychotropic drugs for functional dyspepsia (FD) [1]. Deanxit (flupentixol + melitracen) demonstrated the highest odds ratio for efficacy compared to placebo and ranked first in surface under the cumulative ranking curve (SUCRA) analysis.

Functional Dyspepsia Network Meta-Analysis Psychotropic Drugs

Deanxit (Flupentixol-Melitracen) Pharmacokinetic Profile: Absence of Mutual Interaction Ensures Consistent and Predictable Therapeutic Performance

Pharmacokinetic studies confirm that the two active components of Deanxit—flupentixol and melitracen—do not influence each other's absorption, distribution, metabolism, or elimination [1]. This is a critical differentiator from ad-hoc co-administration of separate agents, which can lead to unpredictable pharmacokinetic interactions. Furthermore, the specific elimination half-lives of the components differ significantly: flupentixol has a half-life of approximately 35 hours, while melitracen's half-life is about 19 hours [2].

Pharmacokinetics Drug-Drug Interaction Fixed-Dose Combination

Procurement-Driven Application Scenarios for Deanxit (Flupentixol-Melitracen) Based on Quantitative Evidence


Post-Stroke Depression Management in Neurology and Rehabilitation Wards

For hospital neurology and rehabilitation units, Deanxit is the preferred pharmacotherapy for post-stroke depression, as evidenced by a 98.00% overall treatment response rate compared to 80.00% with amitriptyline, coupled with a significantly lower adverse event rate (2.00% vs. 18.00%) [1]. This superior risk-benefit profile reduces the burden of managing antidepressant-related side effects in a vulnerable post-stroke population and supports earlier and more effective rehabilitation. Procurement of Deanxit for stroke units directly aligns with clinical practice guidelines aiming to optimize functional recovery and reduce length of stay.

Chemotherapy-Induced Mood Disorders in Oncology Supportive Care

In oncology departments, Deanxit offers a distinct advantage over the SSRI paroxetine for managing chemotherapy-induced anxiety and depression, as demonstrated by a 17% greater reduction in HAMD scores in breast cancer patients [2]. The enhanced antidepressant effect in the oncology setting translates to improved patient quality of life and potential adherence to chemotherapy regimens. Formulary inclusion of Deanxit for supportive oncology care provides a more potent intervention for mood disturbances that frequently complicate cancer treatment.

Refractory Functional Dyspepsia in Gastroenterology Clinics

Gastroenterology practices should prioritize Deanxit for patients with functional dyspepsia (FD), particularly those unresponsive to proton pump inhibitors and prokinetics. Network meta-analysis evidence identifies Deanxit as the most effective psychotropic drug for FD, with an odds ratio of 10.00 (95% CI 1.59–62.73) versus placebo and a SUCRA ranking of 89.0%—far surpassing alternatives like amitriptyline (SUCRA 42.8%) [3]. Procurement of Deanxit as a second-line or adjunctive FD therapy is supported by the highest level of comparative efficacy data, enabling clinicians to offer the most evidence-based neuromodulator option for this challenging condition.

Refractory Chronic Cough Clinics and Respiratory Medicine

For specialized cough clinics and respiratory medicine services, Deanxit provides a uniquely effective treatment for refractory chronic cough (RCC) where other therapies have failed. A high-quality RCT demonstrated a cough resolution rate of 65.3% with Deanxit compared to 32.0% with placebo (P=0.0009) in patients with treatment-resistant RCC [4]. Given the limited therapeutic options for RCC, the procurement of Deanxit for this niche indication offers a significant clinical and operational advantage, potentially reducing the need for repeated specialist consultations and improving patient outcomes in a notoriously difficult-to-treat condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deanxit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.